molecular formula C23H16ClFN2O4S B6509791 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 902278-15-3

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B6509791
CAS No.: 902278-15-3
M. Wt: 470.9 g/mol
InChI Key: RIPLFMHGXDYDSN-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a quinolin-4-one core structure, a privileged scaffold in drug discovery known for its diverse biological activities . The molecule is further functionalized with a 4-chlorobenzenesulfonyl group and an N-(4-fluorophenyl)acetamide side chain, structural motifs commonly associated with targeting enzyme active sites and biological receptors . Compounds containing the quinolin-4-one nucleus and aryl sulfonyl groups have been investigated for a broad spectrum of therapeutic applications, including serving as potential inhibitors of enzymatic activity or key signaling pathways . The presence of specific halogen atoms (chlorine and fluorine) can be critical for optimizing a compound's binding affinity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies in early-stage research. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a reference standard in bio-screening assays to explore new mechanisms of action. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-15-5-11-18(12-6-15)32(30,31)21-13-27(20-4-2-1-3-19(20)23(21)29)14-22(28)26-17-9-7-16(25)8-10-17/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPLFMHGXDYDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core with substituents that enhance its biological properties. The 4-chlorobenzenesulfonyl group and the 4-fluorophenyl acetamide moiety are key components that contribute to its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Prolyl Hydroxylase Inhibition : Similar compounds have been shown to inhibit prolyl hydroxylases, enzymes involved in collagen synthesis and hypoxia response pathways. This inhibition can lead to increased stability of hypoxia-inducible factors (HIFs), promoting angiogenesis and cellular survival under low oxygen conditions .
  • Anticancer Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Properties : The presence of the sulfonyl group may enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy against different biological targets:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated IC50 values ranging from 10 to 30 µM, suggesting moderate to strong cytotoxic effects .
  • Enzyme Inhibition : The compound showed promising results as an inhibitor of COX-2 and lipoxygenases (LOX), which are implicated in inflammatory diseases. Inhibition constants (IC50) were reported in the range of 15 to 25 µM .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and its target proteins. Key findings include:

  • Binding Affinity : The compound exhibited favorable binding affinity towards COX-2, with specific hydrogen bonding interactions noted between the fluorine atom and amino acid residues within the enzyme's active site .

Case Studies

  • Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to controls, indicating potential for development as an anticancer agent .
  • Neuroprotective Effects : In models of neurodegeneration, compounds structurally similar to the one discussed showed protective effects against oxidative stress, suggesting potential applications in neurodegenerative disorders .

Data Summary

Activity TypeTargetIC50 (µM)Reference
CytotoxicityMCF-7 Cell Line10
CytotoxicityHeLa Cell Line30
COX-2 InhibitionCOX-215
LOX InhibitionLOX-525

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antiviral properties. The specific compound has shown potential as an antiviral agent against various viral infections, particularly hepatitis B virus (HBV) and other related viruses. The mechanism of action typically involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .

Anticancer Properties

Quinoline derivatives are often evaluated for their anticancer activity. The compound's structure suggests it may interact with specific molecular targets involved in tumor growth and proliferation. Preliminary studies indicate that it could induce apoptosis in cancer cells or inhibit pathways that promote tumor survival .

Prolyl Hydroxylase Inhibition

Quinoline-based compounds have been studied for their ability to inhibit prolyl hydroxylases, enzymes that play a crucial role in collagen synthesis and hypoxia signaling pathways. This inhibition can lead to therapeutic applications in conditions like fibrosis and cancer, where collagen deposition is a key factor .

Synthesis and Chemical Applications

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves multiple synthetic steps that utilize various reagents, including 4-chlorobenzenesulfonyl chloride as a pivotal intermediate. This compound can serve as a building block for further chemical modifications aimed at enhancing its biological activity or optimizing its pharmacokinetic properties .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against HBV. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic candidate for HBV treatment .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinoline derivatives, including the compound discussed. It was found to significantly reduce cell viability in several cancer cell lines while sparing normal cells, highlighting its selective toxicity and potential as an anticancer agent .

Summary Table of Applications

Application AreaDescriptionReferences
Antiviral ActivityInhibits replication of viruses such as HBV
Anticancer PropertiesInduces apoptosis in cancer cells; inhibits tumor growth
Enzyme InhibitionInhibits prolyl hydroxylases involved in collagen synthesis
SynthesisUtilizes 4-chlorobenzenesulfonyl chloride; serves as a precursor

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Quinoline Substituents Sulfonyl Group Acetamide Group Key Features Reference
Target Compound : 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide 4-oxo-1,4-dihydroquinolin-1-yl 4-chlorobenzenesulfonyl N-(4-fluorophenyl) Chloro-substituted sulfonyl enhances electron withdrawal; fluorophenyl improves metabolic stability
Analog 1 : 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide (CAS 866808-72-2) 6-fluoro, 4-oxo-1,4-dihydroquinolin-1-yl 4-fluorobenzenesulfonyl N-(2-methylphenyl) Fluorine at quinoline 6-position may reduce steric hindrance; 2-methylphenyl increases steric bulk
Analog 2 : 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (ZINC2690957) 6-ethyl, 4-oxoquinolin-1-yl Benzenesulfonyl (no substituent) N-(4-chlorophenyl) Ethyl group enhances lipophilicity; unsubstituted sulfonyl reduces electronic effects
Analog 3 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide N/A (pyrazol-4-yl core) N/A N-(pyrazol-4-yl) Dichlorophenyl and pyrazole groups enable hydrogen bonding; crystal packing affects solubility

Key Structural and Functional Insights :

Sulfonyl Group Variations: The 4-chlorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorobenzenesulfonyl in Analog 1 and the unsubstituted benzenesulfonyl in Analog 2. This may enhance interactions with polar residues in enzyme active sites.

Quinoline Substituents: The 6-fluoro substituent in Analog 1 reduces steric bulk compared to the 6-ethyl group in Analog 2, which may influence membrane permeability and target binding.

Acetamide Modifications :

  • The N-(4-fluorophenyl) group in the target compound improves metabolic stability compared to N-(4-chlorophenyl) in Analog 2, as fluorine is less prone to forming reactive metabolites.
  • Analog 3’s pyrazol-4-yl acetamide group enables hydrogen bonding (N–H⋯O) and forms dimeric structures in the crystal lattice, which could enhance thermal stability but reduce solubility.

Crystallographic and Conformational Analysis :

  • Analog 3’s crystal structure reveals three distinct molecular conformations in the asymmetric unit, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimers. This highlights the role of substituents in dictating packing efficiency and solubility.

Research Findings and Implications

  • Electronic Effects : Chloro and fluoro substituents on the sulfonyl group modulate electron density, affecting binding to hydrophobic pockets or charged residues in target proteins.
  • Hydrogen Bonding : Analog 3’s dimeric hydrogen-bonded structures suggest that similar compounds may exhibit polymorphism, impacting pharmaceutical formulation.

Q & A

What are the optimal synthetic routes for 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide, and how can yield be improved?

Synthesis of this compound involves multi-step protocols, including sulfonylation of the quinoline core and subsequent coupling with the fluorophenylacetamide moiety. To optimize yield, consider stepwise purification (e.g., column chromatography) and reaction condition adjustments (e.g., solvent polarity, catalyst loading). Evidence from analogous syntheses (e.g., 11-step procedures with 2-5% yields for structurally related compounds) suggests that intermediates should be characterized via HPLC or NMR to identify bottlenecks . Parallel reaction screening (e.g., varying temperature/pH) and computational prediction of reaction pathways (DFT) may further enhance efficiency.

Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography (using SHELX programs ) resolves absolute configuration and hydrogen-bonding networks, as demonstrated for related chloro-fluorophenyl acetamides .
  • NMR (¹H/¹³C) identifies proton environments and confirms sulfonyl/quinoline ring integration.
  • LC-MS quantifies purity and detects byproducts.
  • FT-IR verifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). Cross-validation with elemental analysis ensures stoichiometric accuracy.

How can researchers assess the solubility and stability of this compound under experimental conditions?

Design a tiered solubility assay:

Solvent screening : Test aqueous buffers (pH 1–10), DMSO, and ethanol using UV-Vis spectroscopy to measure saturation points.

Accelerated stability studies : Expose the compound to heat (40–60°C), light, and oxidizing agents for 7–14 days, monitoring degradation via HPLC .

Partition coefficients (logP) : Estimate via shake-flask method or computational tools (e.g., ACD/Labs) to predict bioavailability.

What safety protocols are recommended for handling this compound in laboratory settings?

Refer to structurally similar acetamides for hazard guidance:

  • Use PPE (gloves, goggles) to avoid inhalation/skin contact.
  • In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Conduct toxicity screenings (e.g., Ames test) to evaluate mutagenic potential.

How can X-ray crystallography and SHELX software elucidate this compound’s supramolecular interactions?

SHELXL refinement (via SHELXTL suite ) can model hydrogen bonds and π-π stacking. For example, related fluorophenylacetamides exhibit intramolecular C–H⋯O bonds forming six-membered rings and intermolecular N–H⋯O chains along crystal axes . Collect high-resolution data (λ = 0.7–1.0 Å) at 100K to minimize thermal motion artifacts. Use Olex2 or Mercury for visualization.

What methodologies evaluate the environmental fate and ecological risks of this compound?

Adopt the INCHEMBIOL framework :

Abiotic studies : Measure hydrolysis/photolysis rates under simulated sunlight (UV-Vis) and varying pH.

Biotic studies : Use microcosms to assess biodegradation (e.g., OECD 301F) and bioaccumulation in model organisms (Daphnia, algae).

Ecotoxicity : Conduct acute/chronic assays (e.g., LC50 for fish) and QSAR modeling to predict long-term impacts.

How can computational modeling (DFT, molecular docking) predict this compound’s bioactivity?

  • DFT calculations (Gaussian 09 ) optimize geometry and compute electronic properties (HOMO-LUMO gaps, electrostatic potential maps).
  • Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases) using PDB structures. Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with experimental IC50 values from enzyme inhibition assays.

What experimental designs are robust for evaluating this compound’s bioactivity in vitro?

  • Dose-response assays : Use a 96-well plate format with triplicate replicates. Include positive/negative controls (e.g., DMSO vehicle).
  • Target-specific assays : For kinase inhibition, measure ATPase activity via luminescence. For antimicrobial activity, follow CLSI broth microdilution guidelines.
  • Data normalization : Apply Z-score or % inhibition relative to controls. Use ANOVA with post-hoc tests (Tukey’s) for statistical significance .

How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or stability results)?

  • Methodological audit : Confirm instrument calibration (e.g., NMR shimming, HPLC column age).
  • Replicate studies : Perform independent trials with blinded samples.
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-fluorophenyl derivatives ).
  • Error propagation analysis : Quantify uncertainties in measurements (e.g., ±SD in IC50).

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